3-Bromo-4-ethoxybenzene-1-sulfonyl fluoride
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Overview
Description
3-Bromo-4-ethoxybenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H8BrFO3S and a molecular weight of 283.11 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a sulfonyl fluoride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl fluoride can be achieved through a one-pot synthesis method. This involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides under mild reaction conditions using readily available reagents . The process typically involves the use of a chlorine–fluorine exchange reaction in the presence of potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) as the fluorinating agents .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of phase transfer catalysts such as 18-crown-6-ether in acetonitrile to enhance the efficiency of the chlorine–fluorine exchange reaction . This method allows for the large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-ethoxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.
Oxidation and Reduction Reactions: The bromine atom and the ethoxy group can participate in oxidation and reduction reactions, altering the chemical structure of the compound.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize the bromine atom or the ethoxy group.
Reducing Agents: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used to reduce the bromine atom or the ethoxy group.
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, oxidized or reduced forms of the compound, and other substituted benzene derivatives .
Scientific Research Applications
3-Bromo-4-ethoxybenzene-1-sulfonyl fluoride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethoxybenzene-1-sulfonyl fluoride involves its ability to react with nucleophilic amino acids in proteins, leading to the formation of covalent bonds. This reaction can inhibit the activity of enzymes by modifying their active sites . The sulfonyl fluoride group is particularly reactive towards serine and cysteine residues in proteins, making it a valuable tool in the study of enzyme mechanisms and protein function .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzenesulfonyl fluoride: This compound has a similar structure but with a methyl group instead of an ethoxy group.
1-Bromoethene-1-sulfonyl fluoride: This compound has a vinyl group instead of a benzene ring and is used as a tris-electrophile in various chemical reactions.
Uniqueness
3-Bromo-4-ethoxybenzene-1-sulfonyl fluoride is unique due to the presence of both a bromine atom and an ethoxy group on the benzene ring, which provides distinct reactivity and selectivity in chemical reactions . Its ability to form stable covalent bonds with specific amino acids makes it particularly valuable in biochemical research and drug development .
Properties
IUPAC Name |
3-bromo-4-ethoxybenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO3S/c1-2-13-8-4-3-6(5-7(8)9)14(10,11)12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFKCVQGEPDEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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